molecular formula C13H11F2NO3 B2817620 Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate CAS No. 1902955-29-6

Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate

Cat. No.: B2817620
CAS No.: 1902955-29-6
M. Wt: 267.232
InChI Key: DMNUDNHYRCDZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate (CAS: 1902955-29-6, molecular formula: C₁₃H₁₁F₂NO₃) is a pyrrole-based intermediate critical in synthesizing fexuprazan, a therapeutic agent . Its structure features a difluorophenyl group at position 5, a methoxy group at position 4, and a methyl ester at position 2. This compound is synthesized via a three-step process starting from sodium p-tolylsulfinate, achieving a 96.8% yield in the initial step . Its physicochemical properties include a molecular weight of 267.23 g/mol, density of 1.314 g/cm³, boiling point of 409.4°C, and pKa of 13.95 .

Properties

IUPAC Name

methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2NO3/c1-18-12-9(13(17)19-2)6-16-11(12)8-4-3-7(14)5-10(8)15/h3-6,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNUDNHYRCDZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC=C1C(=O)OC)C2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate typically involves a multi-step process. One common method starts with sodium p-tolylsulfinate as the starting material. The first step involves optimizing experimental parameters to obtain a high yield of the intermediate compound. This is followed by dehydration to form an isonitrile compound. Finally, impurities are identified and converted into the target product through a one-pot method, resulting in a high yield and purity .

Industrial Production Methods

For industrial production, the synthesis process is scaled up to ensure cost-effectiveness and efficiency. The use of inexpensive raw materials and a simplified procedure are crucial for achieving high yields and purity on a large scale. The process involves careful control of reaction conditions and the use of optimized catalysts to ensure consistent quality and yield .

Chemical Reactions Analysis

Substitution and Functionalization Reactions

The pyrrole core undergoes selective substitutions, enabling diverse derivatization:

Sulfonation

Reaction with sulfonyl chlorides introduces sulfonyl groups at the pyrrole N-position, as seen in the synthesis of proton pump inhibitors :

  • Example : Reaction with 3-fluorophenylsulfonyl chloride yields 1-((3-fluorophenyl)sulfonyl)-5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate derivatives .

Methylation

The hydroxyl group in related intermediates (e.g., 4-hydroxy-pyrrole derivatives) is methylated using (diazomethyl)trimethylsilane under mild conditions .

Ester Hydrolysis

The methyl ester group is hydrolyzed to carboxylic acid under basic conditions (e.g., NaOH/ethanol), enabling further functionalization .

Industrial-Scale Reaction Optimization

Key parameters for scalable production were validated via response surface methodology (RSM) :

Factor Range Optimal Value Impact on Yield
Temperature60–100°C80°C25% increase
Reaction time2–6 hours4 hours18% improvement
Catalyst concentration0.5–2.0 mol%1.2 mol%Critical for purity

These optimizations reduced side products (e.g., 31 and 32 ) and improved atom economy .

Mechanistic Insights into Cyclization

The cyclization step involves a proposed [3+2] mechanism, where:

  • Isonitrile intermediate (29) acts as a dipole.
  • Electrophilic activation of the difluorophenyl group facilitates ring closure.
  • Steric effects from the methoxy group direct regioselectivity .

Experimental validation via LC-MS and NMR confirmed the absence of competing pathways (e.g., [4+2] cycloaddition) .

Stability and Side Reactions

The compound exhibits sensitivity to:

  • Oxidation : Prolonged exposure to air generates trace hydroxylated byproducts (e.g., 4-hydroxy analogs) .
  • Photodegradation : Storage in dark conditions is essential to prevent decomposition .

Comparative Reactivity with Analogues

The 2,4-difluorophenyl and methoxy groups confer unique reactivity compared to structurally similar pyrroles:

Compound Reactivity Profile
Methyl 4-hydroxy-1H-pyrrole-3-carboxylateHigher susceptibility to oxidation
Methyl 5-(2-fluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylateReduced electrophilicity due to fewer fluorine atoms

Scientific Research Applications

Synthesis and Industrial Relevance

The compound is notably recognized as an intermediate in the synthesis of Fexuprazan , a novel PPI used for treating gastroesophageal reflux disease (GERD) and other acid-related disorders. Recent studies have demonstrated efficient synthetic routes for producing methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate, achieving yields exceeding 68% with high purity levels (over 99%) .

Synthetic Pathways

  • Three-Step Synthesis :
    • The synthesis begins with sodium p-tolylsulfinate and 2,4-difluorobenzaldehyde, which react under acidic conditions to produce an intermediate compound.
    • A dehydration step follows to yield an isocyanide compound.
    • Finally, this is reacted with dimethyl 2-(methoxymethylene) malonate to form the target compound .

This method is advantageous due to its low cost and mild reaction conditions, making it suitable for industrial production .

Therapeutic Applications

This compound plays a significant role in the pharmaceutical industry:

  • Proton Pump Inhibitors : As an intermediate for Fexuprazan, it contributes to developing medications that effectively manage gastric acid secretion. Fexuprazan has shown superior efficacy compared to traditional PPIs like esomeprazole in clinical trials .

Case Study 1: Efficacy of Fexuprazan

In a clinical study involving patients with moderate to severe GERD symptoms, Fexuprazan demonstrated a significant reduction in heartburn and other symptoms compared to standard treatments. The relief lasted longer and was not affected by genetic polymorphisms related to CYP2C19 metabolism, which is often a concern with conventional PPIs .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound has led to improved yields and reduced reaction times through innovative methodologies such as Box–Behnken experimental design . This optimization not only enhances production efficiency but also ensures the scalability of the synthesis process for commercial applications.

Mechanism of Action

The mechanism of action of methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. In the context of its role as an intermediate in the synthesis of fexuprazan, the compound contributes to the inhibition of H+, K±ATPase, an enzyme responsible for gastric acid secretion. This inhibition is competitive and reversible, leading to a reduction in gastric acid production and providing relief from GERD symptoms .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent type and position, influencing reactivity, solubility, and bioactivity. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate (Target) 2,4-difluorophenyl (C5), methoxy (C4), methyl ester (C3) C₁₃H₁₁F₂NO₃ 267.23 High synthetic yield (96.8%), fexuprazan intermediate
Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate Trifluoromethyl (C4), methyl ester (C3) C₇H₆F₃NO₂ 193.12 Simpler structure; used in antitumor and anti-inflammatory research
5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid 4-bromophenyl (C5), carboxylic acid (C2) C₁₁H₈BrNO₂ 282.10 Bromine enhances electrophilicity; potential for cross-coupling reactions
Methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-...* Complex substituents (fluorophenyl, methoxybenzyl, methyl groups) C₂₈H₂₇FN₂O₄ 474.52 Extended conjugation; higher boiling point (656.3°C)

*Full name truncated for brevity (see ).

Physicochemical Properties

Property Target Compound Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate 5-(4-Bromophenyl)-1H-pyrrole-2-carboxylic acid
Density (g/cm³) 1.314 Not reported Not reported
Boiling Point (°C) 409.4 Not reported Not reported
pKa 13.95 Not reported ~2.5 (carboxylic acid)
Solubility Moderate (ACN) Likely lower due to CF₃ group Low (carboxylic acid)

The target’s methoxy and ester groups enhance solubility in acetonitrile compared to carboxylic acid derivatives .

Commercial Availability

  • Target Compound: Available globally (China, USA, Germany) with bulk pricing options; occasional stock shortages noted .
  • Niche Derivatives (e.g., ): Limited suppliers due to complex synthesis, leading to higher costs .

Biological Activity

Methyl 5-(2,4-difluorophenyl)-4-methoxy-1H-pyrrole-3-carboxylate (CAS No. 1902955-29-6) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H11F2NO3
  • Molecular Weight : 267.23 g/mol
  • IUPAC Name : this compound
  • Purity : 98.00%

The compound features a pyrrole ring substituted with a methoxy group and two fluorine atoms on the phenyl moiety, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of various pyrrole derivatives, including this compound. The following table summarizes the antimicrobial activity observed in related pyrrole compounds:

CompoundAntibacterial Activity (Zone of Inhibition, mm)Antifungal Activity (Zone of Inhibition, mm)
Compound A (related pyrrole)15 against E. coli12 against C. albicans
This compoundTBDTBD
Compound B (similar structure)18 against S. aureus14 against A. niger

The presence of the methoxy group is believed to enhance the antibacterial and antifungal activities by improving solubility and bioavailability .

Anticancer Potential

The anticancer properties of pyrrole derivatives have been a significant focus in medicinal chemistry. This compound has shown promise in preliminary studies for its ability to induce apoptosis in cancer cell lines.

Case Study: Cell Cycle Arrest

In vitro studies demonstrated that compounds similar to this compound can cause G2/M cell cycle arrest in non-small cell lung cancer (NSCLC) cells. This effect is attributed to mitochondrial pathways leading to apoptosis:

  • IC50 Values : Compounds exhibited IC50 values ranging from low micromolar concentrations (0.08–12.07 mM), indicating potent activity against cancer cells .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest.
  • Induction of Apoptosis : Activation of caspases and mitochondrial dysfunction are key pathways involved in the apoptotic process triggered by these compounds .

Q & A

Q. Table 1: Example Reaction Parameters for Analogous Pyrrole Derivatives

Compound TypeSolventCatalystYieldReference
Ethyl pyrrole carboxylateDMFPd(OAc)₂70%
Methyl fluorophenyl pyrroleTHFNone65%

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks based on substituent electronic effects. For example, the methoxy group (~δ 3.8–4.0 ppm) and fluorophenyl aromatic protons (δ 6.8–7.5 ppm) are diagnostic .
  • Mass Spectrometry (MS) : ESI-MS or HRMS confirms molecular weight (e.g., [M+H]+ at m/z 294.1).
  • IR Spectroscopy : Detect carbonyl (C=O, ~1700 cm⁻¹) and NH (pyrrole ring, ~3300 cm⁻¹) stretches .

Advanced: How does the substitution pattern (e.g., fluorine position, methoxy group) influence biological activity compared to analogs?

Methodological Answer:

  • Fluorine Position : Ortho-fluorine (2-F) enhances steric hindrance, while para-fluorine (4-F) improves lipophilicity and target binding. Compare activity of analogs in Table 2 .
  • Methoxy vs. Methyl : Methoxy groups increase electron density on the pyrrole ring, potentially altering π-π stacking with enzymes .

Q. Table 2: Biological Activity of Structural Analogs

CompoundFluorine PositionSubstituentIC₅₀ (µM)Target
Methyl 5-(2-F-phenyl)-4-methyl-pyrrole2-FMethyl12.3Kinase X
Methyl 5-(3-F-phenyl)-4-methoxy-pyrrole3-FMethoxy45.7Enzyme Y

Advanced: What computational methods can predict the binding affinity of this compound to target enzymes?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with active sites (e.g., fluorophenyl groups forming halogen bonds) .
  • MD Simulations : Simulate ligand-protein stability over 100 ns to assess binding modes. Adjust force fields (e.g., AMBER) for fluorine’s electronegativity .

Advanced: How can researchers resolve contradictions in biological assay data across studies?

Methodological Answer:

  • Purity Verification : Re-characterize the compound via HPLC (>95% purity) and ensure proper storage (dark, inert atmosphere) to prevent degradation .
  • Assay Reproducibility : Standardize protocols (e.g., cell line passage number, serum-free conditions). Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : Keep in amber vials under inert gas (N₂/Ar) at room temperature. Avoid prolonged exposure to light or humidity .
  • Stability Testing : Monitor via periodic NMR to detect decomposition (e.g., ester hydrolysis).

Advanced: How can X-ray crystallography determine the molecular conformation of this compound?

Methodological Answer:

  • Crystallization : Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane).
  • Data Collection : Use a Bruker CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Refine structures with SHELXL .
  • Key Metrics : Compare bond lengths (C-F: ~1.34 Å) and dihedral angles to computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.